Cas no 2229108-39-6 (4-(azidomethyl)-5-bromo-2-methoxyphenol)

4-(Azidomethyl)-5-bromo-2-methoxyphenol is a versatile brominated phenolic compound featuring an azidomethyl functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both azide and bromine substituents allows for selective modifications via click chemistry or nucleophilic substitution, enabling applications in bioconjugation, drug development, and material science. Its methoxy and phenol groups further enhance reactivity, facilitating derivatization for tailored molecular designs. The compound’s structural features provide a balance of stability and reactivity, making it suitable for controlled functionalization in complex synthetic pathways. High purity and well-defined reactivity ensure consistent performance in research and industrial applications.
4-(azidomethyl)-5-bromo-2-methoxyphenol structure
2229108-39-6 structure
Product name:4-(azidomethyl)-5-bromo-2-methoxyphenol
CAS No:2229108-39-6
MF:C8H8BrN3O2
Molecular Weight:258.072020530701
CID:6174024
PubChem ID:151429839

4-(azidomethyl)-5-bromo-2-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 4-(azidomethyl)-5-bromo-2-methoxyphenol
    • EN300-1924517
    • 2229108-39-6
    • インチ: 1S/C8H8BrN3O2/c1-14-8-2-5(4-11-12-10)6(9)3-7(8)13/h2-3,13H,4H2,1H3
    • InChIKey: PCHJEOYRAXUDGP-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1CN=[N+]=[N-])OC)O

計算された属性

  • 精确分子量: 256.97999g/mol
  • 同位素质量: 256.97999g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 233
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 43.8Ų

4-(azidomethyl)-5-bromo-2-methoxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1924517-0.25g
4-(azidomethyl)-5-bromo-2-methoxyphenol
2229108-39-6
0.25g
$538.0 2023-09-17
Enamine
EN300-1924517-0.05g
4-(azidomethyl)-5-bromo-2-methoxyphenol
2229108-39-6
0.05g
$491.0 2023-09-17
Enamine
EN300-1924517-1g
4-(azidomethyl)-5-bromo-2-methoxyphenol
2229108-39-6
1g
$584.0 2023-09-17
Enamine
EN300-1924517-5g
4-(azidomethyl)-5-bromo-2-methoxyphenol
2229108-39-6
5g
$1695.0 2023-09-17
Enamine
EN300-1924517-10.0g
4-(azidomethyl)-5-bromo-2-methoxyphenol
2229108-39-6
10g
$3622.0 2023-05-31
Enamine
EN300-1924517-0.1g
4-(azidomethyl)-5-bromo-2-methoxyphenol
2229108-39-6
0.1g
$515.0 2023-09-17
Enamine
EN300-1924517-5.0g
4-(azidomethyl)-5-bromo-2-methoxyphenol
2229108-39-6
5g
$2443.0 2023-05-31
Enamine
EN300-1924517-10g
4-(azidomethyl)-5-bromo-2-methoxyphenol
2229108-39-6
10g
$2516.0 2023-09-17
Enamine
EN300-1924517-2.5g
4-(azidomethyl)-5-bromo-2-methoxyphenol
2229108-39-6
2.5g
$1147.0 2023-09-17
Enamine
EN300-1924517-1.0g
4-(azidomethyl)-5-bromo-2-methoxyphenol
2229108-39-6
1g
$842.0 2023-05-31

4-(azidomethyl)-5-bromo-2-methoxyphenol 関連文献

4-(azidomethyl)-5-bromo-2-methoxyphenolに関する追加情報

Chemical Profile of 4-(azidomethyl)-5-bromo-2-methoxyphenol (CAS No: 2229108-39-6)

4-(azidomethyl)-5-bromo-2-methoxyphenol, identified by its Chemical Abstracts Service number (CAS No: 2229108-39-6), is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural features and potential applications. This compound belongs to the class of phenolic derivatives, characterized by the presence of a hydroxyl group (-OH) and additional functional groups that contribute to its reactivity and utility in various chemical transformations.

The molecular structure of 4-(azidomethyl)-5-bromo-2-methoxyphenol consists of a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position, a bromine atom (-Br) at the 5-position, and an azidomethyl group (-CH₂N₃) at the 4-position. This arrangement of functional groups makes the compound a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules such as drugs, agrochemicals, and fine chemicals. The presence of both bromine and azido groups provides multiple handles for further functionalization, enabling chemists to tailor the compound for specific applications.

In recent years, there has been growing interest in the development of novel phenolic compounds due to their broad spectrum of biological activities. 4-(azidomethyl)-5-bromo-2-methoxyphenol has been studied for its potential as a precursor in the synthesis of bioactive molecules. For instance, the azidomethyl group can be readily converted into other functional groups such as alcohols, amines, or carboxylic acids through nucleophilic substitution reactions. This property makes it a valuable building block for constructing complex scaffolds found in natural products and drug candidates.

One of the most notable applications of 4-(azidomethyl)-5-bromo-2-methoxyphenol is in the field of medicinal chemistry. Researchers have explored its use in the synthesis of small-molecule inhibitors targeting various biological pathways. The bromine atom, for example, can be used in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups, respectively. These reactions are fundamental in drug discovery, allowing for the rapid assembly of structurally diverse libraries.

The methoxy group at the 2-position also plays a crucial role in modulating the electronic properties and solubility of 4-(azidomethyl)-5-bromo-2-methoxyphenol. This feature is particularly important when designing molecules intended for biological use, as it can influence how the compound interacts with biological targets. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, which are critical for binding affinity and selectivity in drug design.

Recent studies have highlighted the utility of 4-(azidomethyl)-5-bromo-2-methoxyphenol in polymer chemistry and material science. The ability to functionalize this compound with various groups has led to its use in creating novel polymers with tailored properties. For example, polymers derived from this compound have shown promise as stimuli-responsive materials or as components in advanced coatings due to their ability to undergo controlled chemical transformations.

The synthesis of 4-(azidomethyl)-5-bromo-2-methoxyphenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination followed by methylation and azidation at specific positions on the benzene ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.

In conclusion, 4-(azidomethyl)-5-bromo-2-methoxyphenol (CAS No: 2229108-39-6) is a multifunctional organic compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features make it a valuable intermediate for constructing complex molecules with diverse biological activities. As research continues to uncover new applications for this compound, it is likely to remain an important tool in the chemist's arsenal for innovation and discovery.

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